Remifentanil Acid (trifluoroacetate salt) Remifentanil Acid (trifluoroacetate salt) Remifentanil acid (trifluoroacetate salt) is an analytical reference standard categorized as an opioid. It is a known active metabolite of remifentanil. This product is intended for research and forensic applications.
Remifentanil acid (trifluoroacetate salt) is an analytical reference standard categorized as a synthetic opioid. Remifentanil acid is a much less potent µ-opioid receptor agonist than remifentanil ( EC50s = 4,515 and 0.97 ng/ml, respectively, for delta EEG activity in dogs). This product is intended for research and forensic applications.
Brand Name: Vulcanchem
CAS No.: 132875-69-5
VCID: VC21227343
InChI: InChI=1S/C19H26N2O5.C2HF3O2/c1-3-16(22)21(15-7-5-4-6-8-15)19(18(25)26-2)10-13-20(14-11-19)12-9-17(23)24;3-2(4,5)1(6)7/h4-8H,3,9-14H2,1-2H3,(H,23,24);(H,6,7)
SMILES: CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)O)C(=O)OC.C(=O)(C(F)(F)F)O
Molecular Formula: C21H27F3N2O7
Molecular Weight: 476.4 g/mol

Remifentanil Acid (trifluoroacetate salt)

CAS No.: 132875-69-5

Cat. No.: VC21227343

Molecular Formula: C21H27F3N2O7

Molecular Weight: 476.4 g/mol

* For research use only. Not for human or veterinary use.

Remifentanil Acid (trifluoroacetate salt) - 132875-69-5

Specification

Description Remifentanil acid (trifluoroacetate salt) is an analytical reference standard categorized as an opioid. It is a known active metabolite of remifentanil. This product is intended for research and forensic applications.
Remifentanil acid (trifluoroacetate salt) is an analytical reference standard categorized as a synthetic opioid. Remifentanil acid is a much less potent µ-opioid receptor agonist than remifentanil ( EC50s = 4,515 and 0.97 ng/ml, respectively, for delta EEG activity in dogs). This product is intended for research and forensic applications.
CAS No. 132875-69-5
Molecular Formula C21H27F3N2O7
Molecular Weight 476.4 g/mol
IUPAC Name 3-[4-methoxycarbonyl-4-(N-propanoylanilino)piperidin-1-yl]propanoic acid;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C19H26N2O5.C2HF3O2/c1-3-16(22)21(15-7-5-4-6-8-15)19(18(25)26-2)10-13-20(14-11-19)12-9-17(23)24;3-2(4,5)1(6)7/h4-8H,3,9-14H2,1-2H3,(H,23,24);(H,6,7)
Standard InChI Key LHGSJFFYXQAJAB-UHFFFAOYSA-N
Isomeric SMILES CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)O)C(=O)OC.C(=O)(C(F)(F)F)O
SMILES CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)O)C(=O)OC.C(=O)(C(F)(F)F)O
Canonical SMILES CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)O)C(=O)OC.C(=O)(C(F)(F)F)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator